molecular formula C13H20N2O B13007622 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

Cat. No.: B13007622
M. Wt: 220.31 g/mol
InChI Key: BBDDJGVVYGISLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a chemical compound with a complex structure that includes a piperidine ring and a pyridinone moiety

Preparation Methods

The synthesis of 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.

    Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving a suitable aldehyde or ketone with an amine.

    Final Assembly: The final step involves coupling the piperidine and pyridinone moieties under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halogens or nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in industrial processes, including as a catalyst or intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one can be compared with other similar compounds, such as:

    AM-1220: A compound with a similar piperidine structure but different pharmacological properties.

    AB-005: Another compound with a piperidine ring, known for its activity as a synthetic cannabinoid.

    Aminomethyl propanol: A compound with a similar amine structure but different applications in cosmetics and pharmaceuticals.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-3-15-9-5-4-6-12(15)11-7-8-13(16)14-10(11)2/h7-8,12H,3-6,9H2,1-2H3,(H,14,16)

InChI Key

BBDDJGVVYGISLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(NC(=O)C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.